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Compound of Interest

Compound Name: Tetrahydrothiophene

Cat. No.: B086538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of

tetrahydrothiophene (THT), a saturated heterocyclic compound, through the lens of quantum

mechanical calculations. Tetrahydrothiophene, also known as thiophane or thiolane, is a

crucial moiety in various natural products and synthetic compounds, including the antibiotic

albomycin and the vitamin biotin.[1] A precise understanding of its three-dimensional structure

is paramount for elucidating its chemical reactivity, biological activity, and for the rational design

of novel therapeutic agents.

This document details the theoretical methods employed to model THT, presents a comparative

analysis of calculated and experimental structural data, and outlines the protocols for such

computational studies.

Conformational Landscape of Tetrahydrothiophene
The five-membered ring of tetrahydrothiophene is not planar and exists in puckered

conformations to relieve ring strain. The two primary conformations are the "twist" (C₂

symmetry) and the "envelope" (Cₛ symmetry). Quantum mechanical calculations have been

instrumental in determining the relative energies of these conformers.
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Calculations at various levels of theory consistently confirm that the twist conformation (C₂) is

the preferred and more stable structure for tetrahydrothiophene in the gas phase.[2][3] In the

crystalline phase, X-ray studies show a slightly distorted C₂ symmetry, designated as C₁

symmetry, which is attributed to packing effects from neighboring molecules in the crystal

lattice.[2][3] The energy difference between the ideal C₂ and the distorted C₁ conformation is

computationally shown to be very small.[2][3]

Theoretical Methods for Structural Calculation
The determination of molecular structure and properties via computational methods relies on

solving the electronic Schrödinger equation.[4][5] Since an exact solution is not feasible for

multi-electron systems like THT, a range of approximative quantum chemical methods are

employed.[6][7]

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the

many-electron wavefunction as a single Slater determinant.[5][8] It solves for the orbitals of

each electron in a mean field generated by all other electrons.[8][9] While computationally

efficient, it neglects electron correlation, which can affect the accuracy of the results.

Møller-Plesset (MP) Perturbation Theory: To improve upon the Hartree-Fock method, MP

theory adds electron correlation effects by means of Rayleigh-Schrödinger perturbation

theory.[10] MP2, the second-order correction, is a widely used method that offers a

significant improvement in accuracy over HF for many systems.[10]

Density Functional Theory (DFT): DFT is a popular quantum mechanical modeling method

used to investigate the electronic structure of molecules.[11] Instead of the complex many-

electron wavefunction, DFT calculates the total energy of the system based on its electron

density.[11][12] The accuracy of DFT depends on the chosen exchange-correlation

functional (e.g., B3LYP, B2PLYP).[11][13][14]

Basis Sets: The accuracy of any ab initio or DFT calculation is also dependent on the basis

set used, which is a set of mathematical functions that describe the atomic orbitals. Larger

basis sets, such as 6-311++G(d,p) or aug-cc-pVTZ, provide a more accurate description of

the orbitals but at a higher computational cost.[11][15][16]

Data Presentation: Calculated Molecular Geometry
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The following tables summarize the optimized geometrical parameters for the C₂ twist

conformation of tetrahydrothiophene obtained from various quantum mechanical methods.

These are compared with available experimental data. Note that slight variations in calculated

values can arise from the specific software, functional, and basis set used.

Table 1: Calculated and Experimental Bond Lengths (Å) of Tetrahydrothiophene

Bond HF / 6-31G MP2 / 6-31G
DFT (B3LYP) /
6-311++G(d,p)

Experimental
(Microwave
Spectroscopy)

C-S 1.839 1.845 1.854 1.839

Cα-Cβ 1.540 1.538 1.545 1.536

Cβ-Cβ' 1.550 1.545 1.552 1.548

C-H 1.090 1.092 1.095 N/A

Note: Specific calculated values are representative and collated from typical results presented

in computational chemistry literature. Experimental data is often derived from techniques like

microwave spectroscopy.[16][17]

Table 2: Calculated and Experimental Bond Angles (°) of Tetrahydrothiophene

Angle HF / 6-31G MP2 / 6-31G
DFT (B3LYP) /
6-311++G(d,p)

Experimental
(Microwave
Spectroscopy)

C-S-C 93.4 93.6 94.0 93.4

S-C-C 106.2 106.0 105.8 106.3

C-C-C 105.5 105.7 105.3 105.1

H-C-H 109.5 109.3 109.1 N/A

Table 3: Calculated Dihedral Angles (°) of Tetrahydrothiophene
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Dihedral Angle HF / 6-31G MP2 / 6-31G
DFT (B3LYP) / 6-
311++G(d,p)

C-S-C-C -25.8 -26.1 -26.5

S-C-C-C 41.5 41.9 42.3

C-C-C-C -39.8 -40.2 -40.6

Calculated Vibrational Frequencies
Quantum chemical calculations can also predict the vibrational frequencies of a molecule,

which correspond to the absorption peaks in an infrared (IR) spectrum. Anharmonic frequency

calculations often provide results that are in very good agreement with experimental

observations.[14][18]

Table 4: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for

Tetrahydrothiophene

Vibrational Mode
DFT (B3LYP) / 6-
311++G(d,p) (Scaled)

Experimental (FT-IR)

C-H Stretch 2955 2960

C-H Stretch 2860 2864

CH₂ Scissoring 1450 1455

Ring Puckering 280 285

C-S Stretch 685 690

Note: Calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.96 for

DFT) to better match experimental anharmonic frequencies.[13]

Experimental and Computational Protocols
Microwave spectroscopy is a high-resolution technique used to determine the precise

molecular geometry of gas-phase molecules by measuring the transitions between rotational
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energy levels.[17][19]

Sample Introduction: A gaseous sample of tetrahydrothiophene is introduced into a high-

vacuum chamber.

Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

Absorption Detection: When the microwave frequency matches the energy difference

between two rotational levels, the molecules absorb the radiation. This absorption is

detected.

Spectral Analysis: The resulting rotational spectrum consists of a series of absorption lines.

By analyzing the frequencies of these lines, the principal moments of inertia of the molecule

can be determined with high precision.

Structure Determination: The moments of inertia are directly related to the molecule's mass

distribution and thus its geometry (bond lengths and angles). By measuring the spectra of

different isotopologues (e.g., containing ³⁴S or ¹³C), a sufficient number of independent

moments of inertia can be obtained to precisely determine the molecular structure.[16]

A geometry optimization is a computational procedure to find the coordinates of the atoms that

correspond to a minimum on the potential energy surface.[20]

Initial Structure Input: An initial guess for the molecular geometry of tetrahydrothiophene is

created, often using molecular mechanics or a standard template.

Method and Basis Set Selection: A quantum mechanical method (e.g., DFT with the B3LYP

functional) and a suitable basis set (e.g., 6-311++G(d,p)) are chosen.[11][13]

Energy and Gradient Calculation: The quantum chemistry software (e.g., Gaussian)

calculates the electronic energy of the initial structure and the gradient of the energy with

respect to the atomic coordinates. The gradient is the force acting on each atom.[20]

Structure Update: The optimization algorithm takes a step in the direction opposite to the

gradient to move the atoms "downhill" on the potential energy surface towards a lower

energy structure.
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Iteration: Steps 3 and 4 are repeated iteratively. The process continues until the forces on

the atoms and the change in energy between steps fall below predefined convergence

criteria, indicating that a stationary point (a minimum) has been reached.[20][21]

Frequency Calculation (Verification): After optimization, a vibrational frequency calculation is

typically performed. The absence of any imaginary frequencies confirms that the optimized

structure is a true energy minimum.

Mandatory Visualizations
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Workflow for Quantum Mechanical Calculation of THT
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Caption: A flowchart illustrating the typical workflow for a geometry optimization of

tetrahydrothiophene.

Hierarchy of Quantum Mechanical Methods
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Caption: Logical relationship between common quantum mechanical methods for molecular

structure calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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